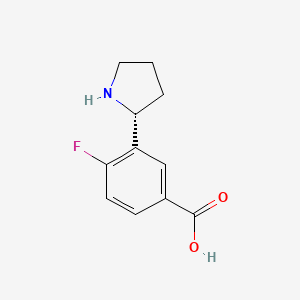
Nickel hexadecachlorophthalocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel hexadecachlorophthalocyanine is a complex organometallic compound with the molecular formula C32Cl16N8Ni. It is a derivative of phthalocyanine, a macrocyclic compound known for its stability and unique electronic properties. The presence of sixteen chlorine atoms in the structure significantly alters its chemical and physical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
Nickel hexadecachlorophthalocyanine can be synthesized through the chlorination of nickel phthalocyanine. The process involves the reaction of nickel phthalocyanine with chlorine gas in the presence of a suitable catalyst at elevated temperatures. The reaction conditions typically include a temperature range of 150-200°C and a controlled environment to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nickel phthalocyanine and chlorine gas, with the reaction carried out in large reactors. The product is then purified through recrystallization or other suitable methods to achieve the desired purity and quality .
化学反应分析
Types of Reactions
Nickel hexadecachlorophthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel phthalocyanine oxides, while reduction can produce nickel phthalocyanine hydrides. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atoms .
科学研究应用
Nickel hexadecachlorophthalocyanine has a wide range of applications in scientific research:
作用机制
The mechanism by which nickel hexadecachlorophthalocyanine exerts its effects involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The specific pathways and targets depend on the application and the conditions under which the compound is used .
相似化合物的比较
Nickel hexadecachlorophthalocyanine is unique due to the presence of sixteen chlorine atoms, which significantly alter its properties compared to other phthalocyanine derivatives. Similar compounds include:
Copper phthalocyanine: Known for its use in dyes and pigments.
Iron phthalocyanine: Used as a catalyst in various chemical reactions.
Zinc phthalocyanine: Studied for its potential use in photodynamic therapy.
These compounds share the macrocyclic phthalocyanine structure but differ in their central metal atoms and the presence of substituents, leading to variations in their chemical and physical properties .
属性
分子式 |
C32Cl16N8Ni |
|---|---|
分子量 |
1122.3 g/mol |
IUPAC 名称 |
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;nickel(2+) |
InChI |
InChI=1S/C32Cl16N8.Ni/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI 键 |
WMUXJAFVQMTGDP-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


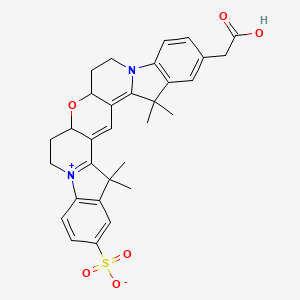
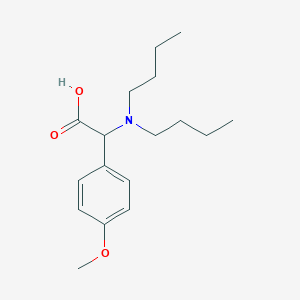

![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
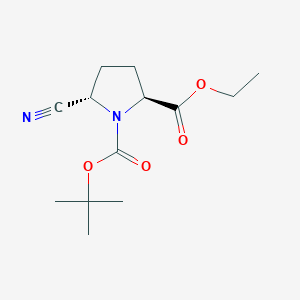
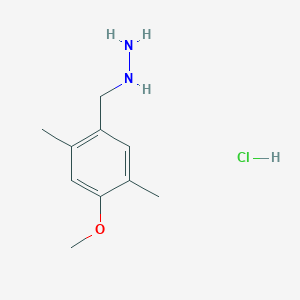
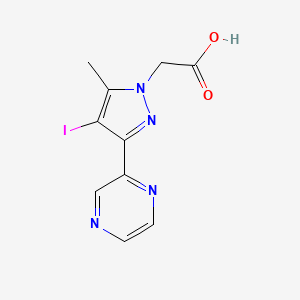
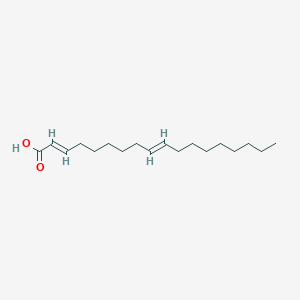
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
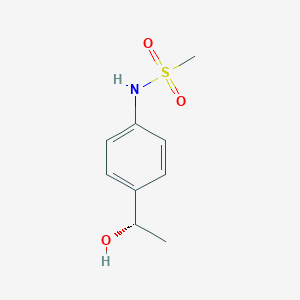
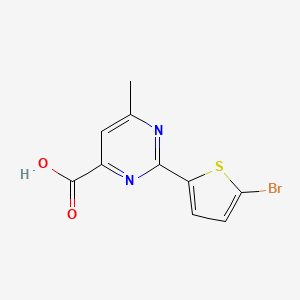
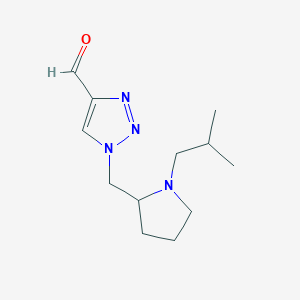
![Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate](/img/structure/B13347508.png)
